molecular formula C21H18N4O3 B4220738 [5-(benzylamino)-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(2-methoxyphenyl)methanone

[5-(benzylamino)-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(2-methoxyphenyl)methanone

Cat. No.: B4220738
M. Wt: 374.4 g/mol
InChI Key: JZZDWLKBMZHEJZ-UHFFFAOYSA-N
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Description

[5-(benzylamino)-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(2-methoxyphenyl)methanone is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(benzylamino)-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(2-methoxyphenyl)methanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Attachment of the Furyl Group: The furyl group can be attached through a coupling reaction, such as Suzuki or Heck coupling, using furyl boronic acid or furyl halides.

    Addition of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced through an acylation reaction using methoxybenzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[5-(benzylamino)-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(2-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halides, acids, and bases are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and design.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [5-(benzylamino)-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(2-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting various biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.

    DNA/RNA Interaction: The compound may interact with genetic material, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-1H-1,2,4-triazol-5-amine: Lacks the furyl and methoxybenzoyl groups.

    3-(2-furyl)-1H-1,2,4-triazol-5-amine: Lacks the benzyl and methoxybenzoyl groups.

    1-(2-methoxybenzoyl)-1H-1,2,4-triazol-5-amine: Lacks the benzyl and furyl groups.

Uniqueness

[5-(benzylamino)-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(2-methoxyphenyl)methanone is unique due to the presence of all three functional groups (benzyl, furyl, and methoxybenzoyl) in its structure. This combination of groups may confer unique biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[5-(benzylamino)-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-27-17-11-6-5-10-16(17)20(26)25-21(22-14-15-8-3-2-4-9-15)23-19(24-25)18-12-7-13-28-18/h2-13H,14H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZDWLKBMZHEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2C(=NC(=N2)C3=CC=CO3)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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